N-cyclopropyl-N-isopropylamine hydrochloride
Overview
Description
N-cyclopropyl-N-isopropylamine hydrochloride is an organic compound with the molecular formula C6H14ClN It is a hydrochloride salt of N-cyclopropyl-N-isopropylamine, which is a secondary amine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-N-isopropylamine hydrochloride typically involves the reaction of cyclopropylamine with isopropylamine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The general reaction scheme is as follows:
Cyclopropylamine+Isopropylamine+HCl→N-cyclopropyl-N-isopropylamine hydrochloride
Industrial Production Methods: In an industrial setting, the production of this compound may involve more sophisticated techniques to ensure high yield and purity. This could include the use of advanced reactors, precise temperature control, and purification steps such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: N-cyclopropyl-N-isopropylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Alkylated or acylated derivatives of the original compound.
Scientific Research Applications
N-cyclopropyl-N-isopropylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-isopropylamine hydrochloride involves its interaction with specific molecular targets. As a secondary amine, it can form hydrogen bonds and interact with various biological molecules. The exact pathways and targets depend on the specific application and context of its use. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors.
Comparison with Similar Compounds
- N-methyl-N-isopropylamine hydrochloride
- N-ethyl-N-isopropylamine hydrochloride
- N-cyclopropyl-N-methylamine hydrochloride
Comparison: N-cyclopropyl-N-isopropylamine hydrochloride is unique due to the presence of both cyclopropyl and isopropyl groups, which confer distinct steric and electronic properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
N-propan-2-ylcyclopropanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-5(2)7-6-3-4-6;/h5-7H,3-4H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIXXJOADHWACF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
246257-63-6 | |
Record name | N-(propan-2-yl)cyclopropanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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